5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide
Description
5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom and a methyl group at the 5- and 2-positions, respectively. The compound is further functionalized with a cyclopenta[c]pyridazin-3-one moiety linked via an ethylamino spacer.
Properties
IUPAC Name |
5-bromo-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-5-6-13(18)10-14(11)17(23)19-7-8-21-16(22)9-12-3-2-4-15(12)20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQOCVSBQMVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 2-methylbenzoic acid to obtain 5-bromo-2-methylbenzoic acid. This intermediate is then reacted with 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
a) 2-(Benzyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide (BK74330)
- Key Differences :
- The benzamide group in the target compound is replaced with an acetamide moiety.
- A benzyloxy group is introduced at the 2-position instead of bromine and methyl substituents.
- The absence of a methyl group could reduce steric hindrance, affecting binding to target proteins .
b) 4-(1-Benzyl-2-methyl-9-oxo-1H-benzo[f]indol-4(9H)-ylideneamino)-N-[2-(diethylamino)ethyl]benzamide (Compound 16)
- Key Differences: Features a benzo[f]indole scaffold instead of cyclopenta[c]pyridazinone. Incorporates a diethylaminoethyl side chain rather than an ethylamino linker.
- Implications: The indole core may engage in π-π stacking interactions distinct from pyridazine-based systems. The diethylamino group could confer basicity, influencing solubility and pharmacokinetics .
c) 4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 361195-60-0)
- Key Differences: Utilizes a hexahydroquinoline backbone instead of cyclopenta[c]pyridazinone. A bromophenyl group replaces the bromobenzamide moiety.
Biological Activity
5-Bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Cyclopenta[c]pyridazinyl Intermediate : This involves cyclization of suitable precursors under acidic or basic conditions.
- Amidation Reaction : The cyclopenta[c]pyridazinyl intermediate is coupled with a benzoyl chloride derivative to form the final product.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. In a comparative study:
- Antibacterial Activity : The compound exhibited superior antibacterial potency compared to ampicillin against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It was found to be more effective than reference drugs in inhibiting these resistant strains .
- Antifungal Activity : It showed a higher degree of antifungal activity than standard antifungal agents like bifonazole and ketoconazole, with efficacy ranging from 6 to 52 times greater than these references .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound is predicted to inhibit specific enzymes such as enoyl-acyl carrier protein reductase and (R)-pantolactone dehydrogenase. These enzymes are crucial for bacterial cell wall synthesis and metabolism .
- Kinase Inhibition : In silico assessments suggested that the compound might inhibit various kinases involved in cellular signaling pathways. This inhibition could contribute to its antibacterial effects by disrupting essential cellular processes in bacteria .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Antibacterial Activity | Antifungal Activity | Notable Features |
|---|---|---|---|
| 5-Bromo Compound | High | High | Effective against MRSA |
| Trifluoromethyl Analog | Moderate | Moderate | Similar structure but lower potency |
| Chlorobenzamide Variant | Low | Low | Lacks key functional groups |
Case Studies
- Antimicrobial Screening : A study involving a series of synthesized benzamide derivatives demonstrated that compounds structurally similar to this compound displayed varying degrees of antimicrobial activity. Among them, this compound consistently outperformed others in both antibacterial and antifungal tests .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between the compound and target enzymes involved in bacterial metabolism. This suggests a potential pathway for drug development targeting resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
